3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine
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Overview
Description
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a 2-bromophenyl oxadiazole moiety and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the oxadiazole moiety to the pyridazine ring: This step involves the formation of a sulfanyl linkage, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: Its interactions with biological molecules could be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole moiety is known to interact with various biological targets, potentially leading to anti-inflammatory, antimicrobial, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazoles: These compounds share the oxadiazole ring and have been studied for their biological activities.
Pyridazine Derivatives: Compounds with a pyridazine core are known for their diverse pharmacological properties.
Uniqueness
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is unique due to the combination of its structural elements, which may confer distinct electronic and steric properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-13-7-8-15(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)16-5-3-4-6-17(16)22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPYDUXWWWBWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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